molecular formula C12H12N4S B12916631 Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)- CAS No. 825630-37-3

Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-

Cat. No.: B12916631
CAS No.: 825630-37-3
M. Wt: 244.32 g/mol
InChI Key: OLFRPUZSIJVPDN-UHFFFAOYSA-N
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Description

N-ETHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a thiophene ring and an ethylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminothiophene with ethyl isocyanide and a suitable aldehyde in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-ETHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-ETHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-AMINO-IMIDAZO[1,2-A]PYRIDINE: Similar core structure but with a pyridine ring instead of thiophene.

    N-ETHYL-IMIDAZO[1,2-A]PYRAZINE: Lacks the thiophene ring.

    THIOPHENE-IMIDAZOLE DERIVATIVES: Various derivatives with different substituents on the thiophene and imidazole rings.

Uniqueness

N-ETHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to the combination of its imidazo[1,2-a]pyrazine core with a thiophene ring and an ethylamine substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

825630-37-3

Molecular Formula

C12H12N4S

Molecular Weight

244.32 g/mol

IUPAC Name

N-ethyl-3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C12H12N4S/c1-2-13-11-12-15-7-10(9-3-6-17-8-9)16(12)5-4-14-11/h3-8H,2H2,1H3,(H,13,14)

InChI Key

OLFRPUZSIJVPDN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CN2C1=NC=C2C3=CSC=C3

Origin of Product

United States

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